Montelukast

Catalog No.
S536025
CAS No.
158966-92-8
M.F
C35H36ClNO3S
M. Wt
586.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Montelukast

CAS Number

158966-92-8

Product Name

Montelukast

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C35H36ClNO3S

Molecular Weight

586.2 g/mol

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Solubility

mixes with water (>100 mg/ml, 25 C)
MW 608.17, Hygroscopic, white to off-white powder. Freely sol in ethanol, methanol, water. Practically insol in acetonitrile /Monosodium salt/
8.20e-06 g/L

Synonyms

MK 0476, MK-0476, montelukast, montelukast sodium, Singulair, sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O

Description

The exact mass of the compound Montelukast is 585.2104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as mixes with water (>100 mg/ml, 25 c)in water, 3.6x10-6 mg/l at 25 °c (est)8.20e-06 g/l. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP1A2 Inducers - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Montelukast is a leukotriene receptor antagonist (LTRA) []. Leukotrienes are inflammatory lipid mediators derived from arachidonic acid that contribute to airway inflammation, smooth muscle contraction, mucus secretion, and airway hyperresponsiveness, all of which are hallmarks of asthma []. By blocking the action of leukotrienes at their receptors, montelukast helps to reduce these inflammatory processes and improve asthma symptoms [].

Clinical Efficacy:

Research has shown that montelukast is effective in the treatment of asthma, particularly for mild persistent asthma. Studies have demonstrated its ability to improve lung function, reduce asthma symptoms (such as wheezing, shortness of breath, and chest tightness), and decrease the need for inhaled corticosteroids (ICS) in some patients.

Combination Therapy:

Montelukast can be used as a monotherapy for mild persistent asthma or as an add-on therapy to ICS for patients with moderate persistent asthma who are not adequately controlled with ICS alone []. While not as potent as ICS in severe asthma, montelukast can be a helpful option for patients who experience side effects from long-term use of ICS [].

Montelukast is a highly selective leukotriene receptor antagonist, primarily used in the management of asthma and allergic rhinitis. It functions by binding to the cysteinyl leukotriene receptor type 1, inhibiting the action of leukotrienes D4 and E4, which are mediators involved in inflammatory responses. The empirical formula of montelukast is C₃₅H₃₆ClNO₃S, and it possesses a molecular weight of approximately 586.19 g/mol. It is available in various forms, including chewable tablets and oral granules, and was first approved for medical use in the United States in 1998 .

As mentioned earlier, Montelukast acts as a leukotriene receptor antagonist (LTRA) []. Leukotrienes are signaling molecules involved in inflammatory responses, particularly those associated with asthma and allergic rhinitis. By binding to leukotriene receptors on target cells, Montelukast prevents leukotrienes from triggering the inflammatory cascade. This results in reduced airway inflammation, bronchoconstriction (narrowing of airways), and ultimately, relief of asthma and allergy symptoms [, ].

Montelukast is generally well-tolerated, but some potential side effects exist. These can include headache, abdominal pain, nausea, and diarrhea []. In rare cases, more serious neuropsychiatric side effects have been reported, though the causal link is still under investigation [].

Montelukast undergoes significant metabolic transformation primarily via the cytochrome P450 enzyme system, particularly through CYP2C8 and CYP3A4 isoenzymes. The drug is metabolized in the liver, resulting in various metabolites that are predominantly excreted via bile into feces. The elimination half-life of montelukast ranges from 2.7 to 5.5 hours .

Montelukast's primary biological activity lies in its ability to inhibit bronchoconstriction and reduce inflammation associated with asthma and allergic reactions. By blocking the cysteinyl leukotriene receptors, montelukast prevents physiological effects such as airway edema, smooth muscle contraction, and mucus secretion, contributing to improved respiratory function in asthmatic patients . Clinical studies have demonstrated that low doses can effectively inhibit bronchoconstriction caused by leukotriene D4 .

The synthesis of montelukast involves multiple steps, starting from simpler organic compounds. The process typically includes:

  • Formation of Intermediate Compounds: Key intermediates are synthesized through reactions involving various reagents and catalysts.
  • Cyclization: Cyclopropaneacetic acid derivatives are formed through cyclization reactions.
  • Final Coupling: The final product is obtained by coupling different functional groups to achieve the desired structure.

Specific details about the exact synthetic pathways are proprietary and may vary among manufacturers .

Montelukast is primarily utilized for:

  • Asthma Management: It is effective for both chronic treatment and prevention of exercise-induced bronchoconstriction.
  • Allergic Rhinitis: Montelukast helps alleviate symptoms such as sneezing, nasal congestion, and itching.
  • Other Conditions: It may also be prescribed for other inflammatory conditions as determined by healthcare providers .

Montelukast belongs to a class of drugs known as leukotriene receptor antagonists. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
ZafirlukastLeukotriene receptor antagonistHigher affinity for cysteinyl receptors
PranlukastLeukotriene receptor antagonistShorter half-life compared to montelukast
BepotastineHistamine H1 antagonistPrimarily used for allergic rhinitis

Uniqueness of Montelukast: Montelukast is distinguished by its high selectivity for cysteinyl leukotriene receptors and its favorable pharmacokinetic profile, including a significant oral bioavailability of 64% and a relatively long duration of action compared to other leukotriene antagonists .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

7.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

585.2104429 g/mol

Monoisotopic Mass

585.2104429 g/mol

Heavy Atom Count

41

LogP

7.9
log Kow = 9.52 (est)
7.9

Appearance

Solid powder

Melting Point

275.9 F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHM278SD3E

Related CAS

151767-02-1 (sodium)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Montelukast is indicated for: (a) the prophylaxis and chronic treatment of asthma in adults and pediatric patients who are 12 months of age and older, although other regional health authorities specifically note this indication for adults and adolescents who are 15 years and older and also include indications for preventing day and night-time symptoms, and the treatment of acetylsalicylic acid-sensitive asthma; (b) the prevention of exercise-induced bronchoconstriction (EIB) in patients who are 6 years of age and older, although other regional health authorities specifically note this indication for adults and adolescents who are 15 years and older; and (c) the relief of symptoms of seasonal allergic rhinitis in patients 2 years of age and older and perennial allergic rhinitis in patients 6 months of age and older, although other regional health authorities specifically note the relief of seasonal allergic rhinitis symptoms for adults and adolescents who are 15 years and older. Furthermore, some formulations like chewable montelukast tablets may also be specifically indicated by particular regulatory bodies for the prophylaxis and chronic treatment of asthma, including the prevention of day and night-time symptoms, the treatment of acetylsalicylic acid based asthma, and the prevention of exercise-induced bronchoconstriction in adult and pediatric patients aged 2 and older, between the ages 2 and 5, or between the ages of 6 and 14 years. Moreover, when employed for such indications montelukast is considered effective as monotherapy or when combined with other medications indicated for the maintenance treatment of chronic asthma. For instance, montelukast and inhaled corticosteroids can be used concomitantly to demonstrate additive effects to control asthma or to decrease the necessary inhaled corticosteroid dose while still maintaining clinical stability. Additionally, in patients who continue to experience asthma symptoms, montelukast can also be combined with an 'as required' short-acting beta-agonist, an inhaled corticosteroid, or inhaled corticosteroid paired with a long-acting beta-agonist.
FDA Label

Livertox Summary

Montelukast is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma and has been linked to rare cases of clinically apparent liver injury.

Drug Classes

Antiasthma Agents

Therapeutic Uses

Anti-Asthmatic agents; Leukotriene Antagonists
Montelukast is indicated for prophylaxis and chronic treatment of asthma in adults and pediatric patients 12 months of age and older. /Included in US product label/
Montelukast is indicated for the relief of symptoms of seasonal allergic rhinitis in adults and pediatric patients 2 years of age and older. /Included in US product label/
Montelukast is not indicated for treatment of bronchospasm in acute asthma attacks, including status asthmaticus. /Not included in US product label/

Pharmacology

Montelukast is a leukotriene receptor antagonist that demonstrates a marked affinity and selectivity to the cysteinyl leukotriene receptor type-1 in preference to many other crucial airway receptors like the prostanoid, cholinergic, or beta-adrenergic receptors.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] As a consequence, the agent can elicit substantial blockage of LTD4 leukotriene-mediated bronchoconstriction with doses as low as 5 mg.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] Moreover, a placebo-controlled, crossover study (n=12) demonstrated that montelukast is capable of inhibiting early and late phase bronchoconstriction caused by antigen challenge by 75% and 57% respectively.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] In particular, it has been documented that montelukast can cause bronchodilation as soon as within 2 hours of oral administration.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] Nevertheless, clinical investigations performed with adults 15 years of age and older revealed that no additional clinical benefit is obtained when doses of montelukast greater than 10 mg a day are used.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] Additionally, in clinical trials with adults and pediatric asthmatic patients aged 6 to 14 years, it was also determined that montelukast can reduce mean peripheral blood eosinophils by about 13% to 15% from baseline in comparison to placebo during double-blind treatment periods.[L6301,L6304,L6307,L6310,L6325,L6328,L6331] At the same time, in patients aged 15 years and older who were experiencing seasonal allergic rhinitis, the use of montelukast caused a median reduction of 13% in peripheral blood eosinophil counts when compared to placebo as well.[L6301,L6304,L6307,L6310,L6325,L6328,L6331]
Montelukast is a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Upon administration, montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including migration of eosinophils and neutrophils, adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation, increased airway edema, increased capillary permeability, and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells.

MeSH Pharmacological Classification

Anti-Asthmatic Agents

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DC - Leukotriene receptor antagonists
R03DC03 - Montelukast

Mechanism of Action

Cysteinyl leukotrienes (CysLT) like LTC4, LTD4, and LTE4, among others, are eicosanoids released by a variety of cells like mast cells and eosinophils. When such CysLT bind to corresponding CysLT receptors like CysLT type-1 receptors located on respiratory airway smooth muscle cells, airway macrophages, and on various pro-inflammatory cells like eosinophils and some specific myeloid stem cells activities that facilitate the pathophysiology of asthma and allergic rhinitis are stimulated. In particular, CysLT-mediated airway bronchoconstriction, occluding mucous secretion, vascular permeability, and eosinophil recruitment are all types of effects that facilitate asthma. Alternatively, in allergic rhinitis, CysLTs are released by the nasal mucosa when exposed to allergens during both early and late phase reactions and participate in eliciting symptoms of allergic rhinitis like a congested nose and airway. Subsequently, montelukast is a leukotriene receptor antagonist that binds with high affinity and selectivity to the CysLT type 1 receptor, which consequently assists in inhibiting any physiological actions of CysLTs like LTC4, LTD4, and LTE4 at the receptor that may facilitate asthma or allergic rhinitis.
Montelukast inhibits bronchoconstriction due to antigen challenge. Montelukast is a selective leukotriene receptor antagonist of the cysteinyl leukotriene CysLT1 receptor. The cysteinyl leukotrienes (LTC4 , LTD4, LTE4) are products of arachidonic acid metabolism that are released from various cells, including mast cells and eosinophils. They bind to cysteinyl leukotriene receptors (CysLT) found in the human airway. Binding of cysteinyl leukotrienes to leukotriene receptors has been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process, factors that contribute to the signs and symptoms of asthma. Montelukast binding to the CysLT1, receptor is high-affinity and selective, preferring the CysLT1 receptor to other pharmacologically important airway receptors, such as the prostanoid, cholinergic, or beta-adrenergic receptor. Montelukcast inhibits physiologic actions of LTD4 at the CysLT1 receptors, without any agonist activity.
Because of the role of leukotrienes in the pathogenesis of asthma, modification of leukotriene activity may be used to reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. Inhibition of leukotriene-mediated effects may be achieved by drugs that interrupt 5-lipoxygenase activity and prevent formation of leukotrienes (e.g., zileuton) or by antagonism of leukotriene activity at specific receptor sites in the airway (e.g., montelukast, zafirlukast). The antagonist activity of montelukast is selective, competitive, and reversible. Montelukast competitively inhibits the action of LTD4 at a subgroup of CysLT receptors (CysLT1) in airway smooth muscle. In vitro, montelukast possesses affinity for the CysLT1 receptor that is similar to that of LTD4. In in vitro studies, montelukast antagonized contraction of isolated animal smooth muscle produced by LTD4, but did not antagonize contraction produced by LTC4. In animal studies, montelukast antagonized contraction of airway smooth muscle produced by LTD4 or antigen.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cysteinyl leukotriene
CYSLTR1 [HSA:10800] [KO:K04322]

Vapor Pressure

4.14X10-21 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

158966-92-8

Absorption Distribution and Excretion

It has been observed that montelukast is quickly absorbed following administration by the oral route. The oral bioavailability documented for the drug is 64%. Furthermore, it seems that having a regular meal in the morning or even a high fat snack in the evening does not affect the absorption of montelukast.
It has been reported that montelukast and its metabolites are almost exclusively excreted in the bile and into the feces.
The steady-state volume of distribution recorded for montelukast is an average between 8 to 11 litres.
The plasma clearance documented for montelukast is an average of 45 mL/min when observed in healthy adults.
Montelukast is rapidly absorbed from the GI tract, and peak plasma concentrations are attained within 3-4, 2-2.5, or 2 hours following oral administration in the fasted state of a single 10-mg film-coated (in adults), 5-mg chewable (in adults), or 4-mg chewable (in children 2-5 years of age) tablet, respectively. ... Ingestion of a high-fat meal in the morning with the 4-mg oral granules formulation had no effect on the AUC of montelukast; however, the time to peak plasma concentrations was prolonged from 2.3 hours to 6.4 hours and peak plasma concentrations were reduced by 35%.
Absorption /of montelukast is/ rapid. For the 10-mg tablets: mean oral bioavailability is 64%. Bioavailability is not affected by a standard meal in the morning. For the 5-mg chewable tablet: mean oral bioavailability is 73% in the fasted state versus 63% when administered with a standard meal in the morning.
Following oral administration of montelukast 10 mg daily for 7 days in fasting young adults, peak plasma concentrations averaged 541 ng/mL on day 1 and 602.8 ng/mL on day 7. Trough concentrations on days 3-7 were essentially constant and ranged from 18-24 ng/mL. In this study, values for area under the plasma concentration-time curve (AUC) at steady-state were about 14-15% higher than those achieved with a single dose, and were reached within 2 days.
The pharmacokinetics of montelukast are nearly linear at doses of up to 50 mg.
For more Absorption, Distribution and Excretion (Complete) data for MONTELUKAST (15 total), please visit the HSDB record page.

Metabolism Metabolites

It has been determined that montelukast is highly metabolized and typically so by the cytochrome P450 3A4, 2C8, and 2C9 isoenzymes. In particular, it seems that the CYP2C8 enzymes play a significant role in the metabolism of the drug. Nevertheless, at therapeutic doses, the plasma concentrations of montelukast metabolites are undetectable at steady state in adults and pediatric patients.
Biotransformation /is/ hepatic and extensive involving cytochrome P450 3A4 and 2C9
The metabolic fate of montelukast has not been fully determined, but the drug is extensively metabolized in the GI tract and/or liver and excreted in bile. Several metabolic pathways have been identified including acyl glucuronidation, and oxidation catalyzed by several cytochrome P-450 (CYP) isoenzymes. In vitro studies indicate that the microsomal P-450 isoenzyme CYP3A4 is the major enzyme involved in formation of the 21-hydroxy metabolite (M5) and a sulfoxide metabolite (M2), and CYP2C9 is the major isoenzyme involved in the formation of the 36-hydroxy metabolite (M6). Other identified metabolites include an acyl glucuronide (M1) and a 25-hydroxy (a phenol, M3) analog.
Following oral administration of 54.8 mg of radiolabeled montelukast, metabolites of the drug represented less than 2% of circulating radioactivity. Montelukast metabolites that have been identified in plasma in radiolabeled studies include the 21-hydroxy (diastereomers of a benzylic acid, M5a and M5b) and the 36-hydroxy (diastereomers of a methyl alcohol, M6a and M6b) metabolites. Following oral administration of therapeutic doses of montelukast, plasma concentrations of metabolites at steady-state in adults and children were below the level of detection.
Montelukast has known human metabolites that include Montelukast 1, 2-Diol, montelukast sulfoxide, 21-Hydroxymontelukast, and 21(S)-Hydroxy Montelukast.

Associated Chemicals

Montelukast Sodium;151767-02-1

Wikipedia

Montelukast
Taurocholic_acid

FDA Medication Guides

Singulai

Drug Warnings

Headache is the most frequently reported adverse effect with montelukast, occurring in 18-19% of children 6 years of age or older, adolescents, and adults. Headache has been reported in at least 2% of children 2-8 years of age with asthma receiving montelukast and in at least 1% (and more frequently than with placebo) of adults and adolescents 15 years of age or older with asthma. Sinus headache has been reported in at least 1% of adult and adolescent patients 15 years of age or older with perennial allergic rhinitis receiving montelukast and more frequently than in those receiving placebo. Dizziness or asthenia/fatigue has occurred in about 1.8-1.9% of patients 15 years of age or older receiving the drug in clinical studies. Dream abnormalities, hallucinations, agitation including aggressive behavior, paresthesia/hypoesthesia, drowsiness, insomnia, irritability, or restlessness also has been reported; seizures have been reported very rarely.
Abdominal pain has occurred in 2.9% of patients 15 years of age or older receiving montelukast. Dyspepsia, infectious gastroenteritis, and dental pain have been reported in 2.1, 1.5, and 1.7% of patients in this age group, respectively. Diarrhea or nausea has been reported in at least 2% of children 6-14 years of age receiving montelukast. Abdominal pain, diarrhea, and gastroenteritis has been reported in at least 2% of children 2-5 years of age with asthma and more frequently than in those receiving placebo. Gastroenteritis has been reported in at least 2% of children 6-8 years of age with asthma and more frequently than in those receiving placebo. Nausea, vomiting, dyspepsia, pancreatitis (rarely), and diarrhea also have been reported with montelukast therapy during postmarketing experience.
Elevations in the results of one or more liver function tests have occurred in patients receiving montelukast in clinical studies. Increases in serum ALT (SGPT) or AST (SGOT) concentrations occurred in 2.1 or 1.6%, respectively, of patients 15 years of age or older with asthma receiving montelukast in clinical studies. Increases in ALT occurred in at least 1% of adult and adolescent patients 15 years of age or older with perennial allergic rhinitis receiving montelukast in clinical studies and more frequently than in those receiving placebo. Changes in laboratory values returned to normal despite continuing montelukast therapy or were not directly attributable to drug therapy. Elevations in serum aminotransferase (transaminase) concentrations also have been reported in children 2-14 years of age receiving montelukast, but the incidence of these elevations was similar to that in children receiving placebo. Hepatic eosinophilic infiltration has been reported very rarely through postmarketing experience with montelukast. Hepatocellular injury, cholestatic hepatitis, or mixed-pattern liver injury also has been reported rarely through postmarketing experience with montelukast. Confounding factors were present in most of these patients, such as the concomitant use of other drugs or alcohol or in the presence of coexisting conditions (e.g., other forms of hepatitis).
Rash has occurred in 1.6% of adults and adolescents 15 years of age or older receiving montelukast. Rash, eczema, dermatitis, or urticaria has been reported in at least 2% of children 2-5 years of age receiving the drug. Atopic dermatitis, varicella, and skin infection have been reported in at least 2% of children 6-8 years of age with asthma receiving montelukast and more frequently than in those receiving placebo. Hypersensitivity reactions, including anaphylaxis, angioedema, pruritus, urticaria, and rarely hepatic eosinophilic infiltration, have been reported in patients receiving montelukast.
For more Drug Warnings (Complete) data for MONTELUKAST (17 total), please visit the HSDB record page.

Biological Half Life

Studies have demonstrated that the mean plasma half-life of montelukast varies from 2.7 to 5.5 hours when observed in healthy young adults.
The mean plasma elimination half-life of montelukast in adults 19-48 years of age is 2.7-5.5 hours, and plasma clearance averages 45 mL/minute. A plasma elimination half-life of 3.4-4.2 hours has been reported in children 6-14 years of age. Limited data indicate that the plasma elimination half-life of montelukast is prolonged slightly in geriatric adults and in patients with mild to moderate hepatic impairment, although dosage adjustment is not required. A plasma elimination half-life of 6.6 or 7.4 hours has been reported in geriatric adults 65-73 years of age or patients with mild to moderate hepatic impairment, respectively.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Preparation: ML Belley et al, EP 480717; eidem, US 5565473 (1992, 1996 both to Merck Frosst)

General Manufacturing Information

Montelukast sodium, the active ingredient in Singulair, is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotrience CysLT, receptor. /Montelukast sodium/

Clinical Laboratory Methods

Analyte: monteleukast; matrix: bile, blood (plasma); procedure: high-performance liquid chromatography with tandem mass spectrometry detection
Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission)
Analyte: monteleukast; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 400 nm (emission); limit of detection 9.6 ng/mL

Storage Conditions

Commercially available montelukast sodium film-coated and chewable tablets and oral granules should be stored at 25 °C and protected from light and moisture with exposure for short periods to temperatures of 15-30 °C permitted. When stored as directed, montelukast sodium film-coated and chewable tablets have an expiration date of 2 years after the date of manufacture.

Interactions

Concurrent use /of phenobarbital/ results in significant decreases (approximately 40%) in the area under the curve [AUC] for montelukast, of induction of hepatic metabolism...
... This study was designed to evaluate whether montelukast at clinically used dosage levels would interfere with the anticoagulant effect of warfarin. In a two-period, double-blind, randomized crossover study, 12 healthy male subjects received a single oral dose of 30 mg warfarin on the 7th day of a 12-day treatment with montelukast, 10 mg daily by mouth, or a placebo. Montelukast had no significant effect on the area under the plasma concentration-time curves and peak plasma concentrations of either R- or S-warfarin. However, slight but statistically significant decreases in time to peak concentration of both warfarin enantiomers and in elimination half-life of the less potent R-warfarin were observed in the presence of montelukast. These changes were not considered as clinically relevant. Montelukast had no significant effect on the anticoagulant effect of warfarin, as assessed by the international normalized ratio (INR) for prothrombin time (AUC0-144 and INR maximum). The results of this study suggest that a clinically important interaction between these drugs is unlikely to occur in patients requiring concomitant administration of both drugs.
The effect of montelukast (MK-0476), a cysteinyl leukotriene receptor antagonist, ... on single-dose theophylline plasma concentrations was studied in three separate clinical trials. Montelukast was evaluated at 10 mg once daily (the clinical dosage), 200 mg once daily, and 600 mg (200 mg three times daily). At the clinical dosage, montelukast did not change single-dose theophylline plasma concentration in a clinically important manner. The geometric mean ratios for theophylline area under the plasma concentration versus time curve (AUC0-->infinity ) (0.92) and maximal plasma concentration (Cmax ) (1.04) were well within the predefined and generally accepted bioequivalence range of 0.80 and 1.25. Montelukast decreased theophylline Cmax by 12% and 10%, AUC0-->infinity by 43% and 44%, and elimination half-time by 44% and 39% at 200 mg/d (oral and intravenous, respectively), and at 600 mg/d, montelukast decreased theophylline Cmax by 25%, AUC0-->infinity by 66%, and elimination half-time by 63%. These results show that montelukast at the clinical dosage did not change theophylline pharmacokinetics in a clinically important manner, but at 20- to 60-fold higher dosages, montelukast significantly reduced the theophylline pharmacokinetics parameters; an apparent dosage dependence is suggested.
High aminotransferases and prolonged prothrombin time on entering our liver unit were revealing parenchymal collapse for this 45-year-old obese woman; treatment failure led her to death. Autoimmunity, paracetamol use, alcoholism, and Wilson's disease were all excluded as causes. Because of chronic asthma, she had been receiving a leukotriene receptor antagonist (montelukast) for 5 years before the current presentation; 1 week before onset she had had 1 week of treatment with two dietary supplements for weight control; one of these included Garcinia Cambogia, a possible cause of two recent cases of hepatitis in the USA; in addition, both formulas contained a citrus derivative that interferes cytochrome functions. /The authors/ speculate on a causal relationship between the assumption of the additives and the fatal hepatitis and envisage a synergy between the additives and montelukast, which per se has well been studied as a hepatotoxic drug. Despite the speculative nature of this presentation, /investigators/ believe the warning may serve to focus attention on the uncontrolled escalation of food additives going on /at present/.
... The present case describes an asthmatic patient, who developed severe obstructive symptoms and progressive heart failure after two sequential exposures to montelukast. As the patient exhibited a markedly raised blood eosinophil count with diffuse infiltrates on chest x-ray and signs of myocarditis, Churg-Strauss syndrome (CSS) was suspected. The disease was confirmed by open lung biopsy. The symptoms improved rapidly after administration of high dose immunosuppression with methylprednisolone and cyclophosphamide. This case is noteworthy because the time course of events strongly suggests a direct aetiological role for montelukast in the development of CSS. The pathophysiological mechanism of the association remains unknown.

Dates

Modify: 2023-08-15
1: Bilgiç Mİ, Altun G, Çakıcı H, Gideroğlu K, Saka G. The protective effect of Montelukast against skeletal muscle ischemia reperfusion injury: An experimental rat model. Ulus Travma Acil Cerrahi Derg. 2018 May;24(3):185-190. doi: 10.5505/tjtes.2017.22208. PubMed PMID: 29786827.
2: Chin WK, Lee SWH. A systematic review on the off-label use of montelukast in atopic dermatitis treatment. Int J Clin Pharm. 2018 May 18. doi: 10.1007/s11096-018-0655-3. [Epub ahead of print] PubMed PMID: 29777328.
3: Akenroye AT, McEwan C, Saini SS. Montelukast Reduces Symptom Severity and Frequency in Patients with Angioedema-predominant Chronic Spontaneous Urticaria. J Allergy Clin Immunol Pract. 2018 May 4. pii: S2213-2198(18)30303-9. doi: 10.1016/j.jaip.2018.04.026. [Epub ahead of print] PubMed PMID: 29733981.
4: Dedaj R Dr, Unsel L Mrs. Case study: A Combination of Mepolizumab and Omaluzimab injections for severe asthma. J Asthma. 2018 May 7:1-3. doi: 10.1080/02770903.2018.1471706. [Epub ahead of print] PubMed PMID: 29733738.
5: Ghazanfar MN, Holm JG, Thomsen SF. Effectiveness of omalizumab in chronic spontaneous urticaria assessed with patient reported outcomes: a prospective study. J Eur Acad Dermatol Venereol. 2018 May 5. doi: 10.1111/jdv.15045. [Epub ahead of print] PubMed PMID: 29729103.
6: Piromkraipak P, Parakaw T, Phuagkhaopong S, Srihirun S, Chongthammakun S, Chaithirayanon K, Vivithanaporn P. Cysteinyl Leukotriene Receptor Antagonists Induce Apoptosis and Inhibit Proliferation of Human Glioblastoma Cells by Down-regulating B-cell Lymphoma 2 and Inducing Cell Cycle Arrest. Can J Physiol Pharmacol. 2018 May 4. doi: 10.1139/cjpp-2017-0757. [Epub ahead of print] PubMed PMID: 29726704.
7: Tang C, Lei H, Zhang J, Liu M, Jin J, Luo H, Xu H, Wu Y. Montelukast inhibits hypoxia inducible factor-1α translation in prostate cancer cells. Cancer Biol Ther. 2018 Apr 30:1-7. doi: 10.1080/15384047.2018.1451279. [Epub ahead of print] PubMed PMID: 29708817.
8: Chang AB, Oppenheimer JJ, Rubin BK, Weinberger M, Irwin RS; CHEST Expert Cough Panel. Chronic cough related to acute viral bronchiolitis in children - CHEST Expert Panel Report. Chest. 2018 Apr 25. pii: S0012-3692(18)30632-9. doi: 10.1016/j.chest.2018.04.019. [Epub ahead of print] PubMed PMID: 29704475.
9: Chen M, Zhou SY, Fabriaga E, Zhang PH, Zhou Q. Food-drug interactions precipitated by fruit juices other than grapefruit juice: An update review. J Food Drug Anal. 2018 Apr;26(2S):S61-S71. doi: 10.1016/j.jfda.2018.01.009. Epub 2018 Feb 15. Review. PubMed PMID: 29703387.
10: Karpov V, Ilarraza R, Catalli A, Kulka M. Cysteinyl leukotrienes C4 and D4 downregulate human mast cell expression of toll-like receptors 1 through 7. J Biol Regul Homeost Agents. 2018 Mar-Apr;32(2):233-239. PubMed PMID: 29685001.
11: Répásy B, Endrei D, Zemplényi A, Ágoston I, Boncz I. [The patients' cost of the montelukast therapy due to the generic substitution]. Orv Hetil. 2018 Apr;159(17):682-687. doi: 10.1556/650.2018.31020. Hungarian. PubMed PMID: 29681174.
12: Tokat AO, Akbulut A, Billur D, Koca G, Bayram P, Kuru S, Karasu S, Aydogmus S, Cakmak H, Ozmert S, Korkmaz M. Montelukast attenuates radioactive I131-induced pulmonary damage on rats. Int J Radiat Biol. 2018 Apr 27:1-9. doi: 10.1080/09553002.2018.1466065. [Epub ahead of print] PubMed PMID: 29659324.
13: Lu M, Wang M, Zhu X, Chen YH, Yao WZ. [Bronchial adenoid cystic carcinoma masquerading as bronchial asthma: a case report]. Beijing Da Xue Xue Bao Yi Xue Ban. 2018 Apr 18;50(2):378-380. Chinese. PubMed PMID: 29643544.
14: Ruttens D, Verleden SE, Demeyer H, Van Raemdonck DE, Yserbyt J, Dupont LJ, Vanaudenaerde BM, Vos R, Verleden GM. Montelukast for bronchiolitis obliterans syndrome after lung transplantation: A randomized controlled trial. PLoS One. 2018 Apr 6;13(4):e0193564. doi: 10.1371/journal.pone.0193564. eCollection 2018. PubMed PMID: 29624575; PubMed Central PMCID: PMC5889063.
15: Burman A. Question 2: Is there a role for Montelukast in the management of viral-induced wheeze in preschool children? Arch Dis Child. 2018 May;103(5):519-520. doi: 10.1136/archdischild-2018-314905. Epub 2018 Apr 4. PubMed PMID: 29618481.
16: Singh L, Virdi JK, Maslov LN, Singh N, Jaggi AS. Investigating the possible mechanisms involved in adenosine preconditioning-induced cardioprotection in rats. Cardiovasc Ther. 2018 Jun;36(3):e12328. doi: 10.1111/1755-5922.12328. Epub 2018 Apr 19. PubMed PMID: 29604187.
17: Wei J, Chen S, Guo W, Feng B, Yang S, Huang C, Chu J. Leukotriene D4 induces cellular senescence in osteoblasts. Int Immunopharmacol. 2018 May;58:154-159. doi: 10.1016/j.intimp.2017.12.027. Epub 2018 Mar 26. PubMed PMID: 29587204.
18: Suknuntha K, Yubolphan R, Krueaprasertkul K, Srihirun S, Sibmooh N, Vivithanaporn P. Leukotriene Receptor Antagonists Inhibit Mitogenic Activity in Triple Negative Breast Cancer Cells. Asian Pac J Cancer Prev. 2018 Mar 27;19(3):833-837. PubMed PMID: 29582642.
19: Helmy MW, Helmy MM, El-Mas MM. Enhanced lipoxygenase/LTD4 signaling accounts for the exaggerated hypertensive and nephrotoxic effects of cyclosporine plus indomethacin in rats. Biomed Pharmacother. 2018 Jun;102:309-316. doi: 10.1016/j.biopha.2018.03.065. Epub 2018 Mar 22. PubMed PMID: 29571015.
20: Maqsood U, Patel N. Extracorporeal membrane oxygenation (ECMO) for near-fatal asthma refractory to conventional ventilation. BMJ Case Rep. 2018 Mar 20;2018. pii: bcr-2017-223276. doi: 10.1136/bcr-2017-223276. PubMed PMID: 29559484.

Explore Compound Types